Product packaging for 4-(Methylsulfanyl)but-1-yne(Cat. No.:)

4-(Methylsulfanyl)but-1-yne

Cat. No.: B13597539
M. Wt: 100.18 g/mol
InChI Key: ALYQBVNXKVBDQH-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)but-1-yne (CAS 10574-94-4) is a high-purity organic building block with the molecular formula C₅H₈S and a molecular weight of 100.18 g/mol . This compound is characterized by a terminal alkyne group and a methylsulfanyl (methylthio) moiety, a combination that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The terminal alkyne functionality is highly versatile, allowing it to participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation and probe development. Furthermore, compounds featuring alkyne fragments are of significant interest in drug discovery, as they are known to exhibit a wide range of biological activities . Research highlights the role of acetylene-bearing molecules as key precursors or scaffolds in the development of potent antibacterial, antifungal, and anticancer agents . Specifically, alkynes are established as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChEs), making them relevant for neuroscientific research and the development of potential therapies for conditions such as Alzheimer's disease, depression, and Parkinson's disease . Additionally, this compound class shows promise as H3-receptor antagonists and has applications in anti-HIV therapies and multi-target-directed ligand (MTDL) strategies . This compound is offered with a guaranteed purity of ≥98% . It should be stored sealed in a dry environment, ideally at 2-8°C . This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and in a well-ventilated area . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S B13597539 4-(Methylsulfanyl)but-1-yne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

4-methylsulfanylbut-1-yne

InChI

InChI=1S/C5H8S/c1-3-4-5-6-2/h1H,4-5H2,2H3

InChI Key

ALYQBVNXKVBDQH-UHFFFAOYSA-N

Canonical SMILES

CSCCC#C

Origin of Product

United States

Synthetic Methodologies for 4 Methylsulfanyl but 1 Yne and Its Structural Analogues

Established Synthetic Pathways to But-1-yne Scaffolds

The construction of the but-1-yne framework is a fundamental aspect of synthesizing 4-(methylsulfanyl)but-1-yne (B6147596). This is often achieved through the functionalization of smaller, readily available precursors.

Alkyne Functionalization Approaches

A primary route to substituted but-1-ynes involves the alkylation of acetylene (B1199291). This can be accomplished by treating acetylene with a strong base, such as sodium amide or butyllithium, to form an acetylide anion. This anion then acts as a nucleophile, reacting with a suitable two-carbon electrophile.

Another key strategy involves starting with a four-carbon chain and introducing the triple bond. Dehydrohalogenation of dihaloalkanes is a classic method for forming alkynes. For instance, a 1,1- or 1,2-dihalobutane can be treated with a strong base to eliminate two molecules of hydrogen halide, yielding but-1-yne. orgsyn.org

A common precursor for introducing the but-1-yne moiety with a handle for further functionalization is 4-halobut-1-yne, such as 4-chlorobut-1-yne or 4-bromobut-1-yne. The synthesis of 4-chlorobut-1-yne can be achieved through the chlorination of 3-buten-1-ol (B139374) or by displacement reactions of corresponding tosylates. Direct chlorination of 1-butyne, often catalyzed by iron(III) chloride (FeCl₃), is also a viable industrial method.

Stereoselective Alkylation Strategies

While the synthesis of this compound itself does not involve the creation of a stereocenter at the alkyne, stereoselective alkylation is a critical consideration in the synthesis of more complex structural analogues. For instance, the reaction of chiral propargylic alcohol derivatives with organoboron reagents, catalyzed by transition metals, can lead to the formation of chiral allenes with high enantioselectivity. rsc.org Similarly, cobalt-catalyzed hydroalkylation of alkynes has been shown to proceed with high stereoselectivity, yielding specific alkene isomers. escholarship.org These methods, while not directly applied to the synthesis of the title compound, represent the forefront of controlling stereochemistry in alkyne functionalization.

Formation of Methylthioether and Related Sulfonyl Moieties

The introduction of the methylthio group and its subsequent oxidation are crucial steps in the synthesis of this compound and its sulfonyl analogues.

Thiolation and Sulfenylation Reactions

The most direct method for synthesizing this compound involves the nucleophilic substitution of a 4-halobut-1-yne with a methylthiolate source. Sodium thiomethoxide (NaSMe), which can be generated from methanethiol (B179389) and a base, is a potent nucleophile for this purpose. thieme-connect.dethieme-connect.de The reaction of 4-bromobut-1-yne with sodium methanethiolate (B1210775) in a suitable solvent like THF would be expected to yield the desired product.

Table 1: Nucleophilic Substitution for Thioether Formation

Electrophile Nucleophile Typical Solvent Product
4-Bromobut-1-yne Sodium thiomethoxide Tetrahydrofuran (THF) This compound

An alternative approach is the hydrothiolation of but-1-yne with methanethiol. This reaction can proceed via a radical mechanism, often initiated by UV light or a radical initiator, leading to the anti-Markovnikov addition product, which is 4-(methylsulfanyl)but-1-ene. mdpi.com Subsequent selective reduction of the double bond would be required. Metal-catalyzed hydrothiolation, using catalysts based on rhodium, gold, or copper, can offer greater control over regioselectivity. escholarship.orgresearchgate.netrsc.org For instance, gold(I)-promoted anti-Markovnikov hydrothiolation of olefins using ex situ generated methanethiol has been reported. researchgate.net

Controlled Oxidation of Thioethers to Sulfoxides and Sulfones

The methylthioether group of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation.

For the selective oxidation of a sulfide (B99878) to a sulfoxide, milder oxidizing agents are typically employed. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled stoichiometry, or sodium periodate (B1199274) can be effective. jchemrev.combham.ac.uk A convenient one-step method for preparing alkynyl phenyl sulfides and their subsequent oxidation to sulfoxides has been achieved using trans-(phenylsulfonyl)-3-phenyloxaziridine, which prevents over-oxidation to the sulfone. cdnsciencepub.comresearchgate.netcdnsciencepub.com

To achieve complete oxidation to the sulfone, stronger oxidizing agents or harsher conditions are necessary. Reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst are commonly used. jchemrev.com The direct oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. jchemrev.com

Table 2: Oxidation of Alkyl Alkynyl Sulfides

Starting Material Oxidizing Agent Major Product
Alkyl alkynyl sulfide trans-(Phenylsulfonyl)-3-phenyloxaziridine Alkyl alkynyl sulfoxide
Alkyl alkynyl sulfide m-CPBA (1 equivalent) Alkyl alkynyl sulfoxide
Alkyl alkynyl sulfide Potassium permanganate Alkyl alkynyl sulfone

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of this compound and its analogues can benefit from such approaches.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds. thieme-connect.com Catalysts based on palladium, nickel, and copper have been extensively developed for the coupling of thiols with organic halides or pseudohalides. thieme-connect.com For instance, a nickel-catalyzed C-S cross-coupling of aryl and alkenyl triflates with alkyl thiols has been reported, demonstrating the versatility of these methods. researchgate.net

Gold catalysts have also emerged as highly effective for various transformations involving alkynes. Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols with thiols provides a mild route to propargyl thioethers. researchgate.net This approach could potentially be adapted for the synthesis of this compound starting from but-3-yn-1-ol. Furthermore, gold catalysis is prominent in the annulation reactions of alkynyl thioethers to form heterocyclic structures. nih.gov

Recent developments in photoredox catalysis have opened new avenues for thiol-yne reactions under mild, visible-light-mediated conditions, often avoiding the use of metal catalysts. mdpi.com These methods provide an environmentally friendly alternative for the construction of carbon-sulfur bonds.

Metal-Free and Organocatalytic Methodologies

In an effort to develop more sustainable synthetic methods, metal-free and organocatalytic approaches for the synthesis of alkynyl sulfides have been established. These methods avoid the use of transition metals, which can be costly and leave residual traces in the final products. organic-chemistry.org

One such strategy involves the reaction of a chloroacetylene with a thiolate salt, mediated by an amine like dimethylamine (B145610) or N,N'-dimethylethylenediamine, to produce aryl alkynyl sulfides in high yields. scispace.comrsc.org Another approach utilizes organic thiocyanates as the source for the aryl or alkyl sulfide moiety. researchgate.net Depending on the reaction conditions, such as the base and solvent used, these reactions can selectively yield either aryl alkynyl sulfides or (Z)-1,2-diarylthio-1-arylalkenes. researchgate.netresearchgate.net

Organocatalysis has also emerged as a powerful tool. For instance, the alkynylation of thiols can be achieved using ethynylbenziodoxolone (EBX) reagents. acs.org Furthermore, a novel organocatalytic method for synthesizing alkynes from non-acetylenic precursors, such as benzaldehydes and benzyl (B1604629) chloride derivatives, has been developed using sulfenate anions as catalysts. organic-chemistry.org This method represents an attractive alternative to traditional transition-metal-based approaches. organic-chemistry.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and expanding their scope.

Reaction Pathway Elucidation

Palladium-Catalyzed Reactions: The mechanism of the Sonogashira coupling is generally understood to involve a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org For copper-free Sonogashira reactions, an alternative pathway involving a π-alkyne-palladium complex has been proposed. libretexts.org In the palladium-catalyzed hydrothiolation of alkynes, density functional theory (DFT) studies suggest that the reaction begins with a proton transfer from the thiol to the palladium catalyst, forming a palladium-thiolate intermediate. nih.gov The subsequent insertion of the alkyne into the palladium-thiolate bond is often the rate-determining step. nih.gov For palladium-catalyzed bisthiolation of terminal alkynes, a plausible mechanism involves the initial reaction of an arylhydrazine with the palladium(II) catalyst to form an aryl palladium species, followed by ligand exchange and nucleopalladation. researchgate.net

Copper-Mediated Reactions: The mechanism of the CuAAC reaction is complex, involving multiple reversible steps with copper(I) acetylide complexes. nih.gov DFT studies have suggested that the presence of a second copper atom can facilitate the reaction. acs.orgcsic.es The reaction is believed to proceed through a sequence of steps that culminate in the formation of a 5-triazolyl copper intermediate. nih.gov Kinetic studies indicate that the reaction rate can have a second-order dependence on the copper catalyst concentration. nih.gov For the alkynylation of thiols with EBX reagents, computational studies have identified a mechanism involving an initial sulfur-iodine interaction, followed by β-addition, α-elimination, and a 1,2-shift. acs.org

Kinetic Studies in Synthesis

Sonogashira Coupling: Kinetic studies of the Sonogashira reaction have been performed using high-throughput methods to analyze hundreds of coupling reactions simultaneously. nih.gov These studies have determined activation enthalpies and entropies for various substrates, revealing correlations between these parameters and the electronic properties of the reactants. nih.govresearchgate.net For example, DFT calculations have shown a linear correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. nih.gov In some cases, a zero-order dependence on the aryl halide concentration has been observed, indicating that the oxidative addition step is not rate-limiting. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kinetic investigations of CuAAC reactions have revealed several key factors that influence the reaction rate. In photo-initiated CuAAC polymerizations, the physicochemical nature of the monomers, catalyst and photoinitiator concentrations, and light intensity are critical. rsc.org Studies in ionic liquids have shown that the choice of base and the presence of water can dramatically alter the kinetic profile of the reaction. rsc.org Enantioselective CuAAC has been achieved through kinetic resolution, where chiral ligands are used to impart selectivity, although this often benefits from ligand-accelerated catalysis. nih.govresearchgate.net The reaction rate law has been found to be second order with respect to the metal catalyst under certain conditions. nih.gov

Chemical Reactivity and Transformation Studies of 4 Methylsulfanyl but 1 Yne

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is characterized by a carbon-carbon triple bond at the end of a carbon chain, which provides two key sites for reactivity: the π-bonds and the weakly acidic terminal proton.

The electron-rich π-system of the alkyne in 4-(methylsulfanyl)but-1-yne (B6147596) is susceptible to attack by electrophiles. While generally less reactive than alkenes, alkynes undergo electrophilic addition reactions with reagents like hydrogen halides and halogens. libretexts.org For a terminal alkyne such as this compound, these additions typically follow Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon. libretexts.org Hydration of terminal alkynes, another form of electrophilic addition, can be catalyzed by mercuric salts to yield methyl ketones. libretexts.orglibretexts.org

Nucleophilic addition reactions are also a cornerstone of alkyne chemistry. masterorganicchemistry.com The terminal proton of this compound can be abstracted by a strong base to form a potent nucleophile, an acetylide anion. More directly, the alkyne can be attacked by nucleophiles. A notable example is the reaction of terminal alkynes with cysteine residues in the active sites of certain enzymes, which proceeds through a nucleophilic addition mechanism to form a vinyl thioether linkage. nih.gov This type of reaction, often termed a Michael addition when the alkyne is activated by an adjacent electron-withdrawing group, is a powerful tool in bioconjugation and organic synthesis. nih.govresearchgate.netlibretexts.org

Reaction TypeReagentTypical Product for a Terminal AlkyneRegioselectivity
Electrophilic Addition (Hydrohalogenation)H-X (e.g., HBr)2-Halo-alkene (after 1 eq.) or 2,2-Dihalo-alkane (after 2 eq.)Markovnikov
Electrophilic Addition (Hydration)H₂O, H₂SO₄, HgSO₄Methyl KetoneMarkovnikov
Nucleophilic Addition (Thiol-yne)R-SH (Thiol)Vinyl Sulfide (B99878)Varies with conditions (see below)
Nucleophilic Addition (Amino-yne)R-NH₂ (Amine)EnamineVaries with conditions

Cycloaddition reactions are powerful transformations for constructing cyclic compounds. libretexts.org The alkyne in this compound can participate as the 2π-electron component (the dienophile) in a [4+2] cycloaddition, famously known as the Diels-Alder reaction. libretexts.org When reacted with a conjugated diene (the 4π-electron component), a six-membered ring is formed. This method is highly valued in synthesis for its efficiency and stereochemical control. libretexts.org Other forms of cycloaddition, such as [2+2] and [3+2] reactions, are also possible with alkynes, providing access to four- and five-membered rings, respectively. rsc.orgrsc.org These reactions significantly expand the synthetic utility of alkyne-containing molecules like this compound. researchgate.net

The addition of a thiol (R-SH) across a carbon-carbon triple bond, known as hydrothiolation or the thiol-yne reaction, is a highly efficient and atom-economical process that falls under the umbrella of "click chemistry". wikipedia.orgnih.govnih.gov This reaction transforms the alkyne of this compound into a vinyl sulfide. wikipedia.org Depending on the reaction conditions and stoichiometry, a second thiol molecule can add across the resulting double bond, leading to a dithioether. wikipedia.org

One of the most common methods for initiating the thiol-yne reaction is through a radical mechanism. nih.gov This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), or through UV irradiation. wikipedia.org The reaction proceeds via a radical chain mechanism involving a sulfanyl (B85325) radical (RS•). wikipedia.orgnih.gov This pathway is particularly useful for bioconjugation due to its mild conditions and tolerance of various functional groups. rsc.org A key characteristic of the radical-mediated hydrothiolation is its regioselectivity.

Alternatively, the thiol-yne reaction can be promoted by a base or other nucleophiles. wikipedia.org A base, such as cesium carbonate, can deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyne in a Michael-type conjugate addition. wikipedia.orgresearchgate.net This approach is particularly effective for alkynes activated by an adjacent electron-withdrawing group. nih.govnih.gov Transition metals, including gold, rhodium, and copper, can also catalyze the hydrothiolation of alkynes, often proceeding through different mechanisms and offering unique selectivity. wikipedia.orgnih.gov

The conditions under which the hydrothiolation is performed dictate the regiochemical and stereochemical outcome of the reaction.

Regioselectivity : The radical-mediated pathway consistently yields the anti-Markovnikov addition product, where the sulfur atom attaches to the terminal carbon of the alkyne. wikipedia.orgresearchgate.net In contrast, metal-catalyzed or base-promoted reactions can lead to the Markovnikov product, although the anti-Markovnikov isomer is still common. rsc.org

Stereoselectivity : The mono-addition of a thiol to an alkyne creates a double bond, which can exist as either E or Z isomers. Radical additions often produce a mixture of (E/Z)-alkenes. wikipedia.org However, certain catalytic systems can provide high stereoselectivity. For instance, reactions with activated alkynes catalyzed by copper nanoparticles have been shown to be highly selective for the Z-vinyl sulfide. nih.govnih.gov

PathwayInitiator/CatalystTypical RegioselectivityTypical Stereoselectivity
Radical-MediatedUV Light, AIBNAnti-MarkovnikovMixture of E/Z isomers
Base-CatalyzedCs₂CO₃, Et₃NAnti-Markovnikov (typically)Can be selective for Z-isomer
Metal-CatalyzedAu, Rh, Cu complexesVaries (Markovnikov or anti-Markovnikov)Can be highly selective

Polymerization Initiation and Growth via Alkyne Functions

The terminal alkyne group in this compound renders it a valuable monomer for the synthesis of functional polymers. The reactivity of the carbon-carbon triple bond allows for polymerization through several mechanisms, most notably via thiol-yne click chemistry. d-nb.inforesearchgate.netwikipedia.org This reaction, a type of step-growth polymerization, is prized for its high efficiency, mild reaction conditions, and tolerance to various functional groups, aligning with the principles of "click chemistry". d-nb.inforsc.org

The thiol-yne reaction can be initiated through different methods, including free-radical processes (photo- or thermo-initiated) and catalyst-mediated processes (amine or transition metal). d-nb.inforesearchgate.net In a typical radical-mediated polymerization involving this compound and a dithiol monomer, a thiyl radical first adds across the alkyne, creating a vinyl sulfide radical. researchgate.netacs.org This intermediate then abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide and regenerating the thiyl radical, which continues the propagation. researchgate.netacs.org A key feature of the thiol-yne reaction is the potential for a second addition of a thiyl radical to the newly formed vinyl sulfide, leading to a dithioether linkage. acs.org This dual-addition capability allows for the formation of highly cross-linked networks or hyperbranched polymers when the stoichiometry is controlled appropriately. researchgate.netacs.org

However, by using a 1:1 stoichiometry of alkyne to thiol functional groups in a reaction between this compound and a dithiol, linear polymers can be synthesized. d-nb.info The resulting poly(vinyl sulfide)s are sulfur-rich polymers with potentially high refractive indices and applications in optical materials or as functional biomaterials. d-nb.info The choice of initiation method can influence the polymer architecture; photo-initiation often leads to hyperbranched structures, while amine-mediated or transition-metal-catalyzed polymerizations can produce linear polymers. d-nb.info

Table 1: Initiation Methods for Thiol-Yne Polymerization

Initiation Method Typical Initiator/Catalyst Conditions Characteristics
Photo-initiation Photoinitiators (e.g., Irgacure 184) UV irradiation, Room Temperature Fast reaction rates; spatial and temporal control; often leads to cross-linked networks or hyperbranched polymers. d-nb.inforesearchgate.net
Thermo-initiation Radical initiators (e.g., AIBN) Elevated temperatures Useful for bulk polymerization where light penetration is limited; can produce linear polymers. d-nb.infowikipedia.org
Amine-mediation Amines (e.g., triethylamine) Room or elevated temperature Base-catalyzed nucleophilic addition mechanism; can yield linear polymers with high stereoregularity. d-nb.inforesearchgate.net

| Transition Metal Catalysis | Rhodium or Gold complexes | Mild temperatures | Provides control over regioselectivity and can prevent side reactions; useful for synthesizing linear polymers. d-nb.infowikipedia.org |

Reactivity of the Methylthioether Group

The sulfur atom in the methylthioether group of this compound is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species are valuable intermediates in organic synthesis. The oxidation from thioether to sulfoxide is generally facile, while the subsequent oxidation to the sulfone can be more challenging, allowing for selective synthesis. acsgcipr.orgresearchgate.net

A wide array of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst to control selectivity. organic-chemistry.orgorganic-chemistry.org For instance, catalysis with tantalum carbide (TaC) in the presence of H₂O₂ selectively yields the sulfoxide in high yields, whereas using niobium carbide (NbC) under similar conditions promotes the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org This highlights the ability to tune the reaction outcome by selecting an appropriate catalyst. Other catalytic systems, such as those based on tungstate, manganese, or scandium, have also been developed to achieve high chemoselectivity. organic-chemistry.org

Selective oxidation to the sulfoxide without over-oxidation to the sulfone can be achieved by careful control of reaction stoichiometry, temperature, and the choice of reagent. acsgcipr.org For example, ion-supported hypervalent iodine reagents or certain metal-free quinoid catalysts can efficiently oxidize sulfides to sulfoxides at room temperature with excellent chemoselectivity. organic-chemistry.org Conversely, stronger oxidizing conditions or catalysts specifically designed for double oxidation are used to obtain the sulfone. organic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Thioethers

Reagent/Catalyst System Product Selectivity Key Features & Conditions Reference(s)
H₂O₂ / Tantalum Carbide (TaC) Sulfoxide High yield and selectivity for sulfoxide. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / Niobium Carbide (NbC) Sulfone High yield and selectivity for sulfone. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / Sc(OTf)₃ Sulfoxide Mild conditions, effective for mono-oxidation. organic-chemistry.org
H₂O₂ / Silica-based Tungstate Sulfoxide or Sulfone Selectivity controlled by H₂O₂ stoichiometry. Recyclable catalyst. organic-chemistry.orgorganic-chemistry.org
1-HexylKuQuinone / O₂ Sulfoxide Metal-free, light-induced oxidation at room temperature. organic-chemistry.org

Direct nucleophilic substitution at the sulfur atom of a simple thioether like this compound is not a common reaction pathway. However, the sulfur can be activated to facilitate substitution-type reactions. One primary method of activation involves oxidation to the corresponding sulfoxide, which can then undergo the Pummerer rearrangement. wikipedia.orgchem-station.com

Alternatively, the thioether can be alkylated with an electrophile (e.g., methyl iodide) to form a sulfonium (B1226848) salt. This sulfonium salt is now activated towards nucleophilic attack, where the entire methylthio group can act as a leaving group, or a proton on an adjacent carbon can be removed to form a sulfur ylide, a versatile intermediate for other transformations.

The bifunctional nature of this compound, containing both a nucleophilic sulfur atom and an electrophilic (when activated) alkyne, makes it a precursor for the synthesis of sulfur-containing heterocycles. nih.govnih.gov Transition metal catalysis, particularly with gold, is a powerful strategy for activating the alkyne group towards intramolecular attack by the tethered thioether. nih.gov

For example, gold(I) catalysts are known to be highly π-acidic, readily coordinating to and activating alkynes. nih.gov This activation renders the alkyne susceptible to attack by weak nucleophiles. In a suitably designed derivative of this compound, the methylthioether sulfur can act as an internal nucleophile, attacking the activated alkyne to initiate a cyclization cascade. This strategy can lead to the formation of various ring sizes, though 5- and 6-membered rings are most common. Gold-catalyzed annulations involving alkynyl thioethers have been successfully employed to generate complex heterocyclic structures like oxazoles in intermolecular reactions, demonstrating the utility of the sulfur-alkyne motif. nih.gov

Other strategies for forming sulfur heterocycles include oxidative cyclizations, where an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a thiocarbenium ion, which is then trapped by an internal nucleophile. nih.gov While this has been demonstrated for vinyl and allylic sulfides, the principle could be adapted to systems derived from this compound. nih.gov

Concerted and Cascade Reactions Involving Both Functional Groups

The true synthetic potential of this compound is realized in reactions where both the alkyne and methylthioether functionalities participate in a concerted or cascade fashion to build complex molecular architectures. acs.orgresearchgate.net Such intramolecular processes are highly efficient, often proceeding with high stereoselectivity to generate polycyclic systems in a single step.

Gold-catalyzed cyclizations are particularly prominent in this area. researchgate.netnih.gov A hypothetical but mechanistically plausible cascade could involve the gold(I)-catalyzed activation of the alkyne in a derivative of this compound. This would be followed by an intramolecular attack from the sulfur atom (an endo-dig or exo-dig cyclization, depending on the substrate and conditions). The resulting cyclic intermediate, which could be a vinylgold species or a cyclopropyl (B3062369) gold carbene, can then undergo further transformations. For instance, if the starting material contains another tethered π-system, a subsequent cyclization or rearrangement could occur, leading to fused or bridged ring systems. Such cascade reactions, starting from ene-ynes or diynes, are well-documented for their ability to rapidly construct molecular complexity. acs.orgnih.gov

A recent study detailed a cascade cyclization of ene-yne sulfides with azodicarboxylates, proceeding through a rare diazacyclobutene intermediate, to construct highly functionalized tetrahydroindoles. acs.org This demonstrates how the thioether functionality is critical in promoting the desired cascade, even if it is excised in a later step. acs.org These advanced transformations underscore the utility of molecules like this compound as building blocks for sophisticated, multi-ring heterocyclic systems.

Advanced Mechanistic Investigations

Detailed mechanistic investigations into the reactivity of this compound are not extensively documented in the current body of scientific literature. The following sections discuss general principles of advanced mechanistic studies that could theoretically be applied to this compound.

Specific studies on the generation and trapping of radical intermediates derived from this compound have not been reported. Radical reactions, which involve species with unpaired electrons, are fundamental in organic synthesis for constructing complex molecular frameworks. researchgate.net The study of these reactions often involves radical trapping experiments, where a "radical trap" molecule is used to intercept and react with transient radical species, forming a stable product that can be isolated and characterized. whiterose.ac.uk This technique provides evidence for the existence of a radical intermediate and offers insight into the reaction mechanism. researchgate.netwhiterose.ac.uk While radical-mediated additions of thiols to alkynes (thiol-yne reactions) are well-established, specific investigations into the radical pathways involving this compound, including trapping studies to characterize any potential intermediates, are not present in the available literature. researchgate.net

There is no specific information available regarding the photochemical reaction pathways of this compound. Photochemical reactions utilize light to induce chemical transformations, often proceeding through electronically excited states to generate unique and synthetically useful products that may not be accessible through thermal methods. researchgate.net Photoinitiated radical additions of thiols to alkynes are a known class of reactions, where light, often in the presence of a photoinitiator, generates a thiyl radical that initiates the reaction cascade. researchgate.net However, dedicated studies into the photochemical behavior of this compound, including the elucidation of its specific reaction pathways upon irradiation, have not been documented.

The elucidation of catalytic reaction mechanisms for transformations involving this compound is not a topic that has been specifically addressed in published research. The hydrothiolation of alkynes can be catalyzed by various transition metals, and mechanistic studies in this area aim to understand the role of the catalyst in activating the reactants and controlling the regio- and stereoselectivity of the product. nih.govnih.gov Plausible mechanisms often involve either the activation of the alkyne by the metal center followed by nucleophilic attack of the thiol, or the initial formation of a metal-thiolate complex which then interacts with the alkyne. nih.gov While catalytic reactions of thioalkynes are an area of active research, including annulations and cycloadditions, specific mechanistic investigations focused on this compound are not available. nih.govnih.gov

Due to the absence of specific experimental data in the scientific literature for the reactions of this compound under the specified conditions, no data tables can be generated.

Applications of 4 Methylsulfanyl but 1 Yne in Materials Science and Advanced Synthetic Building Blocks

Role as a Monomer in Polymer Chemistry

The presence of a polymerizable alkyne group allows 4-(methylsulfanyl)but-1-yne (B6147596) to serve as a monomer in the synthesis of various polymers.

The terminal alkyne of this compound can undergo polymerization through various methods, including those that leverage the reactivity of the sulfur atom, to create specialty polymers. For instance, thiol-yne "click" reactions can be employed to synthesize poly(thioether)s. chemrxiv.orgresearchgate.net This type of polymerization is known for its high efficiency and functional group tolerance. researchgate.net The resulting polymers incorporate the thioether linkage into their backbone, which can influence their physical and chemical properties.

The alkyne functionality in this compound is a key feature that allows it to act as a precursor for cross-linked polymer networks. nsf.govsemanticscholar.org Thiol-yne click chemistry, in particular, is an effective method for creating these networks. nsf.gov This reaction involves the addition of a thiol to the alkyne, and under certain conditions, a double addition can occur, leading to a highly cross-linked structure. chemrxiv.org These networks often exhibit enhanced mechanical properties and thermal stability. researchgate.net

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting materials. mdpi.comugent.benih.gov The sulfur atom in the methylsulfanyl group can be a site for further chemical modification, allowing for the introduction of other functional groups or for tuning the material's properties, such as its refractive index or affinity for metal ions. The development of such functional polymers is a growing area of research with potential applications in various fields. mdpi.comnih.gov

Utilization in Supramolecular Chemistry and Self-Assembly

While direct research on the use of this compound in supramolecular chemistry is not extensively documented in the provided results, the principles of supramolecular chemistry suggest potential applications. The sulfur atom could participate in non-covalent interactions, such as halogen or chalcogen bonding, which are crucial in the self-assembly of molecules into larger, ordered structures. The alkyne group can also engage in various non-covalent interactions, contributing to the stability of supramolecular assemblies. youtube.com

Building Block for Complex Molecular Architectures

The dual functionality of this compound makes it an excellent building block for the synthesis of more complex molecules. researchgate.netnih.govresearchgate.netscbt.com The alkyne can be used in a variety of coupling reactions, such as Sonogashira or Glaser couplings, to extend the carbon chain or form macrocycles. The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, or it can be cleaved to generate a thiol, providing further synthetic handles.

The structure of this compound can serve as a scaffold for the construction of various heterocyclic compounds. researchgate.netmdpi.com The alkyne can undergo cyclization reactions with suitable reagents to form five- or six-membered rings. For example, it could potentially be used in reactions leading to the formation of thiophenes or other sulfur-containing heterocycles, which are important motifs in many pharmaceuticals and organic materials.

Incorporation into Conjugated Systems and Functional Materials

The structure of this compound, featuring both a terminal alkyne and a thioether group, suggests its significant potential as a monomer for the synthesis of conjugated polymers. The alkyne functionality provides a reactive site for polymerization, while the sulfur atom in the methylsulfanyl group can influence the electronic properties of the resulting polymer.

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are renowned for their unique electronic and optical properties. The incorporation of sulfur atoms into these systems is a well-established strategy to enhance these characteristics. The lone pairs of electrons on the sulfur atom can participate in the delocalized π-system of the polymer backbone, which can lead to a reduced bandgap and, consequently, enhanced conductivity.

While no studies have specifically detailed the polymerization of this compound, research on analogous thioalkynes demonstrates their utility in creating sulfur-rich polymers. These polymers are of interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The general reactivity of terminal alkynes in polymerization reactions, such as those catalyzed by transition metals, suggests that this compound could readily form novel poly(thioether-alkyne) materials. The properties of such a polymer would be of considerable interest, and a hypothetical data table of its potential characteristics is presented below.

Hypothetical Properties of Poly(this compound)

PropertyProjected Value/CharacteristicRationale
Monomer This compoundContains polymerizable alkyne and a thioether group.
Polymer Structure -[CH=C(CH₂CH₂SCH₃)]n-Expected structure from polymerization of the alkyne.
Conductivity Potentially semiconductingThe sulfur atom's lone pairs can enhance π-conjugation.
Solubility Likely soluble in common organic solventsThe flexible alkyl chain and thioether group may improve solubility.
Thermal Stability ModerateThioether linkages are generally stable.
Potential Applications Organic electronics, sensors, coatingsBased on properties of similar sulfur-containing conjugated polymers.

This table is based on theoretical projections and requires experimental validation.

Contributions to Atom-Economical Synthesis

The concept of atom economy, a cornerstone of green chemistry, advocates for the maximization of the incorporation of all materials used in a process into the final product. Addition reactions are inherently atom-economical as they involve the combination of reactants without the generation of byproducts. The terminal alkyne group in this compound makes it an ideal candidate for such reactions.

One of the most prominent examples of atom-economical reactions is the thiol-yne "click" reaction. This reaction involves the addition of a thiol to an alkyne, typically proceeding with high efficiency and selectivity under mild conditions. While the thiol-yne reaction is well-documented for a variety of alkynes, specific studies employing this compound are not present in the current literature. However, its structure strongly suggests its suitability as a substrate in such reactions.

The participation of this compound in atom-economical addition reactions would allow for the efficient synthesis of more complex molecules containing the thioether butynyl moiety. For instance, its reaction with a thiol (R-SH) would yield a vinyl sulfide (B99878), a valuable functional group in organic synthesis. A hypothetical reaction scheme illustrating this is shown below.

Hypothetical Atom-Economical Thiol-Yne Reaction

Reactant 1Reactant 2Catalyst/ConditionsProductAtom Economy
This compoundR-SHRadical initiator or base(E/Z)-1-(Methylsulfanyl)-2-(R-thio)but-1-ene100%

This table represents a theoretical application of the thiol-yne reaction to this compound and awaits experimental confirmation.

The development of synthetic routes utilizing this compound in atom-economical transformations would contribute to the advancement of sustainable chemical manufacturing. The absence of byproducts simplifies purification processes, reduces waste, and lowers the environmental impact of chemical synthesis.

Scientific Inquiry Reveals Data Scarcity for this compound

A comprehensive investigation into the spectroscopic and structural properties of the chemical compound this compound has revealed a significant lack of available scientific data, hindering a detailed analysis based on the requested advanced methodologies.

Initial searches for spectroscopic information, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, for this compound proved to be challenging. While information on structurally related compounds such as 4-(Methylthio)-1-butene and 4-Methylthio-3-buten-1-yne is accessible through databases like PubChem and the NIST WebBook, specific experimental data for this compound remains elusive in the public domain.

A promising lead emerged with the identification of a potential Chemical Abstracts Service (CAS) number, 10574-36-4, associated with this compound in a commercial catalog. However, extensive cross-referencing of this CAS number with major chemical and spectral databases, including PubChem, Guidechem, ChemicalBook, and the NIST WebBook, consistently and overwhelmingly links this identifier to a different compound: (Z)-3-methylhex-2-ene. Spectroscopic data, such as 1H NMR, 13C NMR, and mass spectra, are readily available for (Z)-3-methylhex-2-ene under this CAS number.

This discrepancy indicates a likely misattribution of the CAS number to this compound in the initial source. Without accurate and verifiable spectroscopic data, a scientifically rigorous elucidation of the compound's structure and properties, as outlined in the requested article structure, cannot be performed. The creation of detailed data tables and an in-depth discussion of its NMR and MS characteristics is therefore not possible at this time.

Further research efforts to locate any published synthesis or spectroscopic characterization of this compound have also been unsuccessful. This scarcity of information in scientific literature and databases prevents the generation of a factually accurate and detailed article on this specific compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methylsulfanyl but 1 Yne

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is an indispensable analytical technique for the elucidation of molecular structures by identifying the functional groups present. This is achieved by measuring the interaction of infrared radiation or monochromatic light with a molecule, which causes vibrations of its chemical bonds. For 4-(Methylsulfanyl)but-1-yne (B6147596), vibrational spectroscopy provides a clear fingerprint of its key structural features: the terminal alkyne and the methylsulfanyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule at frequencies that correspond to its vibrational modes. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its primary functional groups.

The most prominent features in the IR spectrum are associated with the alkyne group. A sharp and intense absorption band is typically observed around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. Another key feature is the C≡C triple bond stretching vibration, which appears as a weaker absorption in the region of 2140-2100 cm⁻¹. researchgate.netnist.gov The presence of the methylsulfanyl group (-S-CH₃) gives rise to C-H stretching and bending vibrations in the fingerprint region of the spectrum. The C-S stretching vibration is typically observed as a weak to medium absorption in the 800-600 cm⁻¹ range.

Detailed research findings on analogous compounds support these assignments. For instance, studies on but-1-yne show a strong ≡C-H stretching band near 3278 cm⁻¹ and a C≡C stretching band around 2100 cm⁻¹. researchgate.net Similarly, molecules containing the methylsulfanyl moiety exhibit characteristic C-S stretching frequencies.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
C≡C Stretch2140-2100Weak to Medium
Methyl GroupC-H Stretch2975-2860Medium
C-H Bend1470-1370Medium
MethylsulfanylC-S Stretch800-600Weak to Medium

This table presents expected values based on spectroscopic data from related compounds.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While the ≡C-H stretch is also observable in the Raman spectrum, the C≡C triple bond stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2140-2100 cm⁻¹ region. This is because the polarizability of the C≡C bond changes significantly during vibration, making it a strong Raman scatterer.

The C-S stretching vibration of the methylsulfanyl group also gives rise to a noticeable signal in the Raman spectrum, generally in the same 800-600 cm⁻¹ region as in the IR spectrum. The symmetric C-H stretching and bending vibrations of the methyl group are also Raman active. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, confirming the presence and connectivity of its functional groups.

Table 2: Key Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Terminal AlkyneC≡C Stretch2140-2100Strong
≡C-H Stretch~3300Medium
MethylsulfanylC-S Stretch800-600Medium

This table presents expected values based on spectroscopic data from related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off of a single crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

Conformation: The preferred spatial arrangement of the butyl chain and the orientation of the methyl group relative to the sulfur atom.

Intermolecular Interactions: The presence of any weak intermolecular forces, such as C-H···π or C-H···S interactions, which would govern the crystal packing.

Precise Bond Parameters: Highly accurate measurements of the C≡C, C-S, and S-CH₃ bond lengths and the angles between them, which can offer insights into the electronic effects of the methylsulfanyl group on the alkyne moiety.

The process would involve growing a suitable single crystal of this compound, which can be a challenging step, followed by data collection using a diffractometer and subsequent structure solution and refinement. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental in a research setting for the separation, identification, and purification of compounds. For a volatile and relatively nonpolar compound like this compound, gas chromatography (GC) is a particularly suitable method for assessing its purity.

In a GC analysis, a small sample of the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A detector at the end of the column, often a flame ionization detector (FID) or a mass spectrometer (MS), records the retention time of the compound, which is a characteristic property under a given set of conditions. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

For the isolation and purification of this compound on a larger scale in a research laboratory, column chromatography using a solid stationary phase like silica (B1680970) gel would be employed. The choice of eluent (solvent system) would be optimized to achieve efficient separation of the target compound from any impurities or reaction byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 3: Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasPurpose
Gas Chromatography (GC)Various (e.g., nonpolar or polar capillary columns)Inert Gas (e.g., He, N₂)Purity assessment, identification (with MS)
Column ChromatographySilica Gel, AluminaOrganic Solvents (e.g., hexane/ethyl acetate (B1210297) mixtures)Preparative isolation and purification
Thin-Layer Chromatography (TLC)Silica Gel or Alumina coated platesOrganic SolventsReaction monitoring, fraction analysis

This table outlines common chromatographic techniques applicable to the analysis and purification of this compound.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its potential relevance in organic synthesis and materials science, detailed quantum chemical calculations, mechanistic modeling, and dynamic simulations specifically targeting this molecule are not readily found in published research. Consequently, a comprehensive article adhering to the requested detailed outline on its electronic structure, reaction mechanisms, and conformational analysis cannot be generated at this time.

While general principles of computational chemistry can be applied to hypothesize the behavior of this compound, any such discussion would be purely speculative and would not be based on the specific, detailed research findings required for a scientifically rigorous article. The requested in-depth analysis, including Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, and the modeling of reaction transition states, necessitates dedicated research projects that, according to current public records, have not been undertaken or published for this particular compound.

Further research and publication in peer-reviewed scientific journals are required to provide the necessary data to construct a detailed computational and theoretical profile of this compound. Without such foundational studies, any attempt to fulfill the requested article would lack the required scientific accuracy and depth.

Computational and Theoretical Investigations of 4 Methylsulfanyl but 1 Yne

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the accurate prediction of spectroscopic parameters of organic molecules. These theoretical calculations can provide detailed information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in the structural elucidation and characterization of compounds like 4-(Methylsulfanyl)but-1-yne (B6147596).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for verifying molecular structures. Computational models can achieve high accuracy, with Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in some advanced applications. arxiv.org For this compound, the predicted chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the unique electronic environment of the alkyne group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1 (≡C-H)~2.0 - 2.5-
C-1 (≡CH)-~68 - 72
C-2 (C≡C)-~80 - 85
H-3 (-CH₂-)~2.5 - 2.9-
C-3 (-CH₂-)-~20 - 25
H-4 (-S-CH₃)~2.1 - 2.4-
C-4 (-S-CH₃)-~15 - 20

Note: These are estimated values based on computational models and data from similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Theoretical IR spectra, calculated using methods like DFT, can predict the vibrational frequencies of different functional groups within a molecule. For this compound, key vibrational modes would include the C≡C and ≡C-H stretching of the alkyne group, as well as C-H and C-S stretching vibrations. The fundamental requirement for a vibrational mode to be IR active is a net change in the dipole moment during the vibration. wiley.com

Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Alkyne (C≡C)Stretching~2100 - 2150
Terminal Alkyne (≡C-H)Stretching~3300
Methylene (B1212753) (C-H)Stretching~2850 - 2960
Methyl (C-H)Stretching~2870 - 2970
Thioether (C-S)Stretching~600 - 800

Note: These are characteristic frequency ranges and can be refined through specific computational calculations.

The analysis of the but-1-yne structure, a core component of the target molecule, shows characteristic IR bands for the terminal alkyne. researchgate.net Similarly, the IR spectrum of but-1-ene provides insights into the C-H vibrations of the butyl chain. docbrown.info

Rational Design of Derivatives and Reaction Pathways

Computational chemistry offers a powerful platform for the rational design of novel molecules with desired properties and for elucidating complex reaction mechanisms.

Rational Design of Derivatives

By modifying the core structure of this compound in silico, it is possible to design derivatives with potentially enhanced biological activity or material properties. This approach has been successfully applied to various scaffolds, such as the development of 1,4-benzoxazine derivatives as potential anticancer agents. mdpi.com For this compound, computational screening could explore modifications at several positions:

Substitution on the Alkyne: Replacing the terminal hydrogen could lead to new coupling reactions and the introduction of diverse functional groups.

Modification of the Thioether: Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and potential biological interactions of the molecule.

Alterations to the Butyl Chain: Introducing substituents on the methylene groups could influence the molecule's conformation and steric profile.

The goal of such rational design is to guide synthetic efforts toward molecules with a higher probability of possessing desired characteristics, thereby saving time and resources. mdpi.com

Reaction Pathway Analysis

Theoretical calculations can map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction products. This provides a deep understanding of reaction mechanisms and kinetics. For this compound, computational studies could investigate:

Addition Reactions to the Alkyne: Elucidating the stereochemistry and regioselectivity of electrophilic or nucleophilic additions to the carbon-carbon triple bond.

Reactions at the Sulfur Atom: Modeling the oxidation of the thioether or its participation in other sulfur-centered reactions.

Deprotonation of the Terminal Alkyne: Investigating the acidity of the acetylenic proton and the subsequent reactivity of the resulting acetylide.

Such computational studies on reaction dynamics can be benchmarked against experimental data to validate the theoretical models, as has been done for other complex reactions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-(Methylsulfanyl)but-1-yne, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A plausible route involves alkyne functionalization via nucleophilic substitution or thiol-alkyne coupling. For example, reacting 1-butyne with methyl disulfide under basic conditions (e.g., NaH in THF) could introduce the methylsulfanyl group. Optimization includes controlling stoichiometry (1:1.2 molar ratio of alkyne to methyl disulfide), temperature (0–25°C), and solvent polarity to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Reaction monitoring via TLC and GC-MS is critical for yield optimization.

Q. How can spectroscopic techniques (NMR, IR) and chromatographic methods be employed to characterize this compound?

  • Methodological Answer :
  • NMR : The methylsulfanyl group (SCH₃) produces a singlet at ~2.1 ppm in ¹H NMR, while the alkyne proton (C≡CH) appears as a triplet at ~1.8–2.0 ppm (coupled to adjacent CH₂). In ¹³C NMR, the sp-hybridized carbons (C≡C) resonate at ~70–85 ppm .
  • IR : The C≡C stretch appears as a sharp peak at ~2100–2260 cm⁻¹, and the C-S bond shows absorption at ~600–700 cm⁻¹ .
  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm can assess purity. Buffered mobile phases (e.g., sodium acetate, pH 4.6) improve peak resolution .

Q. What are the common oxidation and reduction products of this compound, and how are they analyzed?

  • Methodological Answer :
  • Oxidation : Treatment with H₂O₂ or mCPBA converts the methylsulfanyl group to sulfoxide (S=O) or sulfone (O=S=O). These products are characterized via ¹H NMR (deshielded SCH₃ protons at ~2.5–3.0 ppm) and mass spectrometry .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to cis-alkene, confirmed by loss of the IR C≡C peak and new ¹H NMR alkene signals at ~5.0–5.5 ppm .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Validate computational models with experimental data (e.g., X-ray crystallography of analogous compounds like 4-Ethyl-1-[4-(methylsulfanyl)benzylidene]thiosemicarbazide, which has a similar S–C linkage ). Use Gaussian or ORCA software for simulations, and compare calculated IR/NMR spectra with experimental results to refine accuracy.

Q. How can the methylsulfanyl group in this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

  • Methodological Answer : The sulfur atom can act as a coordinating ligand, potentially poisoning catalysts like Pd or Cu. To mitigate this, use sulfur-tolerant catalysts (e.g., Ni-based systems) or protect the thioether group via oxidation to sulfone before coupling. For Sonogashira reactions, pre-functionalize the alkyne with a trimethylsilyl group to prevent undesired side reactions. Reaction progress is monitored via in situ Raman spectroscopy to detect C≡C bond consumption .

Q. What strategies can mitigate discrepancies in crystallographic data when resolving the molecular structure of this compound derivatives?

  • Methodological Answer : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for improved data quality. SHELXL refinement (e.g., anisotropic displacement parameters for non-H atoms) enhances accuracy . Cross-validate with spectroscopic data (e.g., NMR NOE experiments to confirm spatial proximity of SCH₃ and alkyne groups). For ambiguous electron density regions, employ twin refinement or omit maps to resolve disorder .

Q. How can this compound serve as a precursor in designing bioactive molecules, and what assays validate its potential?

  • Methodological Answer : Functionalize the alkyne via click chemistry (e.g., CuAAC with azides) to generate triazole derivatives for antimicrobial screening. Test against Gram-positive/negative bacteria (MIC assays) and human cancer cell lines (MTT assays). Compare results with structurally similar compounds like 2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one, which showed receptor-binding activity in prior studies .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Acidic conditions : Dissolve in HCl (0.1–1 M) and monitor via HPLC for sulfoxide/sulfone formation.
  • Basic conditions : Treat with NaOH (0.1–1 M) and track alkyne decomposition via GC-MS.
    Conflicting results may arise from solvent polarity or trace metal impurities; replicate experiments in degassed solvents with chelating agents (e.g., EDTA). Compare with stability data of analogous compounds like 4-(Methylsulfanyl)benzyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.